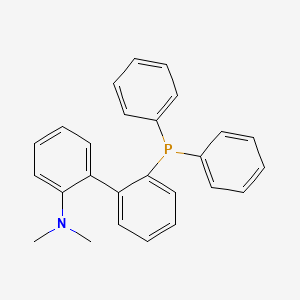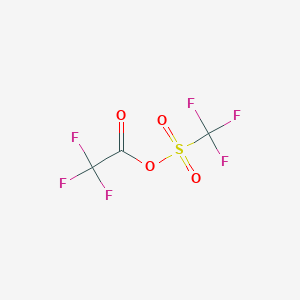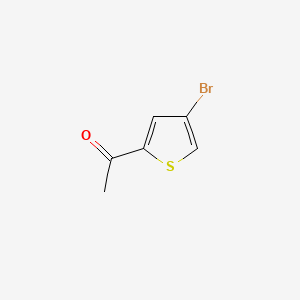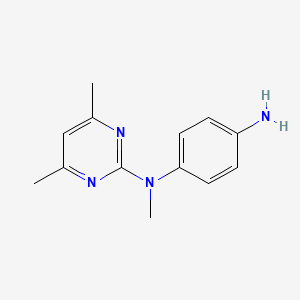
3-méthoxybenzoylformate d'éthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of different starting materials and reaction conditions. For instance, the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate is achieved through hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, which itself is obtained from 3,5-dimethylisoxazole with ethyl cyanoformate in the presence of butyllithium . Similarly, the synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones is performed using a palladium-catalyzed dearomative arylation/oxidation reaction . These methods could potentially be adapted for the synthesis of ethyl 3-methoxybenzoylformate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to ethyl 3-methoxybenzoylformate has been studied using various techniques. For example, the crystal structure of (R)-1-(methoxycarbonyl)ethyl(R)(+)-α-methylbenzylaminebis(dimethylglyoximato)cobalt(III) was determined by X-ray analysis, revealing a twisted bis(dimethylglyoximato) cobalt moiety due to steric repulsion . The structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one was also elucidated, showing that it crystallizes in the open-chain keto form with one asymmetric center . These studies provide valuable information on how substituents and stereochemistry can affect the overall structure of benzoylformate derivatives.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to ethyl 3-methoxybenzoylformate is diverse. The reaction of diazo ketones with ethylenic dipolarophiles, for example, leads to 1,3-dipolar cycloadducts with specific stereochemistry . Additionally, the reaction of 2-ethoxy-3-phenylbenzo[d]-1,3,2-oxazaphosphorin-6-one with α-ketocarboxylic acid esters results in the formation of seven-membered heterocycles . These reactions highlight the potential for ethyl 3-methoxybenzoylformate to participate in various cycloadditions and condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoylformate derivatives can be inferred from related compounds. For instance, the solubility, melting points, and spectroscopic properties (IR, NMR, UV-Vis) of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes have been characterized . These properties are crucial for understanding the behavior of ethyl 3-methoxybenzoylformate in different environments and can guide the development of new materials and pharmaceuticals.
Applications De Recherche Scientifique
Recherche en protéomique
Le 3-méthoxybenzoylformate d'éthyle est utilisé dans la recherche en protéomique comme outil biochimique. Ses propriétés facilitent l'étude des protéomes, de la composition des protéines, de leur structure et de leurs schémas d'activité. Il est impliqué dans la préparation d'échantillons pour l'analyse par spectrométrie de masse, une étape cruciale pour identifier les protéines et comprendre leurs fonctions au sein des systèmes biologiques .
Systèmes d'administration de médicaments
Dans l'industrie pharmaceutique, le this compound trouve son application dans les systèmes d'administration de médicaments. Il est utilisé dans le développement de mélanges de polymères essentiels à la création de formulations médicamenteuses à libération contrôlée. Ces polymères aident à moduler les taux de libération des médicaments, à améliorer la stabilité et la biodisponibilité des ingrédients pharmaceutiques actifs .
Synthèse organique
Ce composé joue un rôle important dans la synthèse organique, en particulier dans la synthèse des (méth)acrylates, qui sont essentiels à la production de polymères aux fonctionnalités spécifiques. Ces polymères sont largement utilisés dans les applications biochimiques et les industries chimiques pour créer des polymères réactifs et des réactifs polymériques .
Science des matériaux
En science des matériaux, le this compound est utilisé pour ses propriétés qui contribuent au développement de matériaux avancés. Il est impliqué dans la synthèse de nouveaux composés avec des applications potentielles dans la création de matériaux innovants pouvant être utilisés dans divers secteurs industriels.
Chimie analytique
Le this compound est également important en chimie analytique. Il peut être utilisé comme standard ou réactif dans les méthodes chromatographiques pour quantifier ou identifier d'autres substances. Sa stabilité et sa réactivité le rendent adapté à une utilisation en chromatographie liquide haute performance (HPLC) et dans d'autres techniques analytiques .
Applications biochimiques
En biochimie, ce composé est utilisé dans les réactions enzymatiques et les études. Par exemple, il a été utilisé dans la préparation stéréosélective de composés chiraux, essentiels à la synthèse de divers produits pharmaceutiques. Son rôle dans la préparation du (S)-3-hydroxybutyrate d'éthyle, un intermédiaire chiral, met en évidence son importance dans la production de substances énantiomériquement pures .
Utilisations industrielles
Enfin, le this compound est indiqué pour une utilisation en recherche et développement (R&D) dans les milieux industriels. Il n'est pas recommandé pour des applications médicinales ou domestiques, mais est crucial dans les services de R&D des industries chimiques pour la synthèse de nouveaux composés et le développement de nouveaux procédés chimiques .
Safety and Hazards
Ethyl 3-methoxybenzoylformate is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Propriétés
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYVLJKLZPOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374532 | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86358-29-4 | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B1302022.png)

![1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1302025.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)
![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)
![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)

![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)
